N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide
Description
This quinazolinone-indole hybrid compound features a 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl core substituted with a 2-ethyl group and an ethyl-linked 1H-indole-3-carboxamide moiety. Quinazolinones are recognized for kinase inhibition and anticancer properties, while indole derivatives are associated with neurotransmitter receptor modulation (e.g., serotonin, cannabinoid receptors).
Properties
Molecular Formula |
C23H24N4O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C23H24N4O4/c1-4-21-26-18-12-20(31-3)19(30-2)11-15(18)23(29)27(21)10-9-24-22(28)16-13-25-17-8-6-5-7-14(16)17/h5-8,11-13,25H,4,9-10H2,1-3H3,(H,24,28) |
InChI Key |
NQDTUWVDLKMJCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-ethyl-6,7-dimethoxy-4-oxoquinazoline and 1H-indole-3-carboxylic acid. The synthetic route may involve:
Formation of the Quinazolinone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The quinazolinone derivative is then coupled with the indole derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Pharmacology: The compound is investigated for its potential effects on biological systems, including its ability to modulate enzyme activity or receptor binding.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Material Science: The compound’s unique electronic properties make it of interest for the development of organic electronic materials.
Mechanism of Action
The mechanism of action of N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may act as an agonist or antagonist at various receptor sites, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Substituent Effects on Pharmacological Profiles
- Target Compound vs. Y044-0159/Y044-5328: The ethyl-indole-3-carboxamide group in the target compound introduces a bulkier aromatic system compared to Y044-0159’s dimethoxyphenyl-ethyl or Y044-5328’s fluorophenyl-methyl. This may enhance binding to receptors with large hydrophobic pockets (e.g., cannabinoid CB1/CB2) but reduce solubility compared to fluorinated analogs . The 6,7-dimethoxy groups on the quinazolinone core are conserved across analogs, suggesting their critical role in electron donation for receptor binding.
- Target Compound vs. Pyridine’s smaller size might improve penetration into kinase active sites but limit interactions with GPCRs.
Research Implications and Gaps
- Therapeutic Potential: The compound’s dual quinazolinone-indole architecture suggests possible dual-target activity (e.g., kinase inhibition and receptor modulation).
- Data Limitations: No direct biological data were found in the provided evidence. Further studies on kinase inhibition (e.g., EGFR, VEGFR) or receptor binding assays are needed.
Biological Activity
N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide is a complex organic compound that combines features of quinazoline and indole structures. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology and antimicrobial therapy.
Chemical Structure and Properties
The compound is characterized by its intricate molecular structure, which includes:
- Quinazoline moiety : A bicyclic structure known for its diverse biological activities.
- Indole ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Dimethoxy substitutions : These groups may enhance lipophilicity and biological interactions.
Molecular Formula : C20H22N4O4
Molecular Weight : 382.4 g/mol
IUPAC Name : this compound
Antitumor Activity
Research indicates that compounds with quinazoline derivatives often exhibit significant antitumor properties. The specific structural features of this compound suggest potential mechanisms of action:
- Inhibition of Enzymatic Activity : The quinazoline core may inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : The indole moiety could play a role in triggering apoptotic pathways in cancer cells.
Antimicrobial Activity
The compound has also shown promising results against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
| Fusarium oxysporum | 56.74 - 222.31 µM |
These results indicate that the compound exhibits moderate to good antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
The proposed mechanism of action involves:
- Target Interaction : Binding to specific enzymes or receptors, modulating their activity.
- Pathway Modulation : Influencing key signaling pathways involved in inflammation and cell survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds within the quinazoline and indole families:
- Study on Quinazolinone Derivatives : A study found that modifications at specific positions on the quinazoline scaffold significantly enhanced antifungal activity against Rhizoctonia solani. The structure–activity relationship (SAR) analysis highlighted the importance of substitution patterns for biological efficacy .
- Antibacterial Activity Study : Research demonstrated that certain alkaloid derivatives exhibited strong inhibition against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to enhanced antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
